Telenzepine hydrochloride
Description
Historical Context of Telenzepine (B1681252) Hydrochloride in Receptor Pharmacology
Telenzepine emerged as a significant compound in the field of muscarinic receptor pharmacology, largely due to its high affinity and selectivity for the M1 receptor subtype. tocris.comtaylorandfrancis.com It is a thienobenzodiazepine derivative and an analog of pirenzepine (B46924), another M1-selective antagonist. taylorandfrancis.com However, telenzepine exhibited a considerably higher potency than pirenzepine, being 25 to 50 times more potent in inhibiting gastric and salivary secretions, respectively. This enhanced potency and selectivity made it a superior tool for studying M1 receptor function. taylorandfrancis.comnih.gov Initially investigated for its potential therapeutic use in treating peptic ulcers due to its ability to inhibit gastric acid secretion, its primary role has since transitioned to that of a valuable research chemical. ontosight.airesearchgate.net The unique properties of telenzepine, including its slow dissociation from the M1 receptor, have been instrumental in advancing the understanding of muscarinic receptor pharmacology. nih.govpnas.org
Significance of M1 Muscarinic Receptor Selectivity in Pharmacological Inquiry
The selectivity of telenzepine for the M1 muscarinic receptor is of paramount importance in pharmacological research. The M1 receptor is predominantly found in the central nervous system and in secretory glands. frontiersin.orgsigmaaldrich.com Its involvement in cognitive functions and glandular secretion makes it a key target for investigation. frontiersin.org Telenzepine's ability to preferentially block M1 receptors allows researchers to isolate and study the specific functions mediated by this subtype, without the confounding effects of blocking other muscarinic receptor subtypes. nih.gov This selectivity has been crucial in studies ranging from understanding the molecular mechanisms of memory consolidation to investigating the role of M1 receptors in various signaling pathways. nih.gov The high affinity of telenzepine for M1 receptors, with a reported Ki value of 0.94 nM, underscores its utility as a precise pharmacological probe. tocris.com
Detailed Research Findings
Research has extensively characterized the binding profile of telenzepine across different muscarinic receptor subtypes. Its high affinity for the M1 receptor is a consistent finding across numerous studies.
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference Tissue |
| M1 | 0.94 | - |
| M1 | ~1.12 | Calf superior cervical ganglia |
| M1 | - | Rat cerebral cortex |
| M2 | - | Rat heart |
| M3 | - | Rat lacrimal gland |
| Table 1: Binding Affinities of Telenzepine at Muscarinic Receptor Subtypes tocris.comnih.govd-nb.info |
Studies have also highlighted the stereoselective interaction of telenzepine's enantiomers with muscarinic receptors. The (+) isomer of telenzepine demonstrates significantly greater selectivity for the M1 receptor compared to the (-) isomer. This stereoselectivity varies across different receptor subtypes, being most pronounced at M1 receptors in the cerebral cortex. nih.gov
| Receptor Location | Stereoselectivity ((+)-isomer vs. (-)-isomer) |
| M1 receptors (cerebral cortex) | 500-fold |
| Cardiac receptors | 75-fold |
| Table 2: Stereoselectivity of Telenzepine Enantiomers nih.gov |
The functional consequences of telenzepine's M1 antagonism have been demonstrated in various experimental models. For instance, in studies of pancreatic acinar cells, telenzepine was found to be a potent inhibitor of carbachol-induced enzyme secretion, a response mediated by muscarinic receptors. physiology.org This effect was observed at concentrations significantly lower than those required for the M3 antagonist 4-DAMP, highlighting telenzepine's potent activity. physiology.org
| Compound | Effect |
| Telenzepine | Potent inhibition of carbachol-induced enzyme secretion in pancreatic acinar cells. |
| 4-DAMP | Inhibition of carbachol-induced enzyme secretion at ~1,000-fold higher concentration than telenzepine. |
| Table 3: Functional Activity of Telenzepine in Pancreatic Acinar Cells physiology.org |
Structure
3D Structure of Parent
Properties
CAS No. |
127519-18-0 |
|---|---|
Molecular Formula |
C19H23ClN4O2S |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
1-methyl-10-[2-(4-methylpiperazin-1-yl)acetyl]-5H-thieno[3,4-b][1,5]benzodiazepin-4-one;hydrochloride |
InChI |
InChI=1S/C19H22N4O2S.ClH/c1-13-18-14(12-26-13)19(25)20-15-5-3-4-6-16(15)23(18)17(24)11-22-9-7-21(2)8-10-22;/h3-6,12H,7-11H2,1-2H3,(H,20,25);1H |
InChI Key |
XZVKOMOTDZLLDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CS1)C(=O)NC3=CC=CC=C3N2C(=O)CN4CCN(CC4)C.Cl |
Origin of Product |
United States |
Molecular and Stereochemical Characterization of Telenzepine Hydrochloride for Ligand Receptor Studies
Thienobenzodiazepine Structural Framework and its Pharmacological Relevance
Telenzepine (B1681252) hydrochloride belongs to the thienobenzodiazepine class of compounds. This structural framework is a key determinant of its pharmacological activity. The thienobenzodiazepine core is analogous to that of the atypical antipsychotic olanzapine, which also exhibits complex interactions with various neurotransmitter receptors. The arrangement of the thiophene (B33073) and benzodiazepine (B76468) rings in telenzepine creates a rigid and conformationally distinct structure that is crucial for its selective binding to M1 muscarinic receptors. nih.gov The pharmacological relevance of this framework lies in its ability to present specific pharmacophoric elements in a defined spatial orientation, allowing for high-affinity and selective interaction with its biological target. acs.org
The thienobenzodiazepine structure of telenzepine is also responsible for the molecule's ability to exist as stable stereoisomers, a phenomenon known as atropisomerism. acs.orgnih.gov This chirality arises not from a traditional chiral center but from hindered rotation around a single bond, a feature that has profound implications for its pharmacological profile.
Atropisomerism in Telenzepine Hydrochloride
Atropisomerism is a type of axial chirality that results from restricted rotation about a single bond, leading to stereoisomers that can be isolated. acs.orgacs.org In the case of telenzepine, this hindered rotation occurs around the C-N bond connecting the thienobenzodiazepine core to the piperazine (B1678402) ring. This restricted rotation gives rise to two stable enantiomers, or atropisomers, of telenzepine. acs.orgnih.gov
Stereogenic C-N-Axis and Conformational Stability
The stereogenic axis in telenzepine is the C-N bond that is part of the amide linkage. The restricted rotation around this bond is due to steric hindrance from the bulky substituents on the thienobenzodiazepine and piperazine rings. This steric clash creates a significant energy barrier to rotation, making the interconversion of the two atropisomers a slow process. researchgate.net
Class 1: Half-life < 60 seconds
Class 2: Half-life between 60 seconds and 4.5 years
Class 3: Half-life > 4.5 years acs.orgacs.org
Telenzepine is classified as a Class 3 atropisomer, signifying its high configurational stability. acs.orgnih.gov This stability allows for the potential development of the single, more active enantiomer as a therapeutic agent, which could offer improved potency and a better side-effect profile. nih.gov
Configurational Stability Evaluation Methodologies
The evaluation of the configurational stability of atropisomers like telenzepine is crucial for understanding their behavior in biological systems and for the development of enantiomerically pure drugs. patsnap.com Several experimental techniques are employed to measure the rate of racemization and determine the rotational energy barriers. patsnap.comspringernature.com
This method involves the separation of the enantiomers of telenzepine, followed by the monitoring of the decay of an enantioenriched sample back to a racemic mixture over time. patsnap.comspringernature.com The rate of racemization can be determined by analyzing samples at different time intervals using a chiral analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC). springernature.comacs.org The data obtained from this analysis can be used to calculate the racemization half-life and the free energy barrier to rotation. springernature.com
For instance, the racemization of the inactive enantiomer of telenzepine to the active form has been studied, revealing the slow nature of this process even at elevated temperatures. acs.org
Table 1: Racemization Energetics of an Atropisomeric Compound (Exemplar Data)
| Method | Form | Solvent | ΔH‡ (kcal/mol) | ΔS‡ (kcal/mol·K) | ΔG‡ at 25 °C (kcal/mol) |
| NMR | Free Base | D2-TCE | 28.14 | -2.68 | 28.93 |
| HPLC | Free Base | Acetonitrile | 28.18 | -2.48 | 28.92 |
| NMR | Hydrochloride | Methanolic HCl | 27.94 | -2.11 | 28.57 |
This table presents exemplar data for the racemization energetics of an atropisomeric compound, MRTX1719, to illustrate the type of data obtained from these studies. The values for this compound may differ. nih.govacs.org
Dynamic HPLC (DHPLC) is a powerful technique for studying the kinetics of interconverting stereoisomers. patsnap.comresearchgate.net In this method, a racemic mixture of telenzepine is injected onto a chiral stationary phase. If the rate of on-column interconversion is comparable to the timescale of the chromatographic separation, characteristic peak shapes with a plateau between the two enantiomer peaks are observed. researchgate.netbris.ac.uk
By simulating these experimentally observed peak profiles, it is possible to extract the kinetic parameters for the on-column interconversion. researchgate.net DHPLC is particularly suitable for atropisomers with racemization barriers in the range of 65-105 kJ/mol. dur.ac.uk The appearance of a plateau in the chromatogram is a clear indicator of the dynamic interconversion of the atropisomers during the analysis. researchgate.net
Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is another essential tool for investigating the rotational barriers in atropisomers. acs.orgpatsnap.com This technique allows for the study of dynamic processes by monitoring the changes in the NMR spectrum as a function of temperature. nih.govuwo.ca
For a molecule with atropisomers, separate signals for the two forms may be observed at low temperatures where the interconversion is slow on the NMR timescale. As the temperature is increased, the rate of rotation increases, leading to broadening of the signals and eventually their coalescence into a single, time-averaged signal at the coalescence temperature. chemrxiv.org
By analyzing the lineshape of the spectra at different temperatures or by determining the coalescence temperature, the free energy of activation (ΔG‡) for the rotational process can be calculated using the Eyring equation. dur.ac.ukchemrxiv.org VT-NMR is particularly useful for studying atropisomers with lower barriers to rotation (20-90 kJ/mol). springernature.combris.ac.uk
Stereoselective Interaction with Muscarinic Receptor Subtypes: Unraveling Isomer-Specific Activity
A defining characteristic of telenzepine is its atropisomerism, a type of axial chirality arising from hindered rotation around a C-N single bond. wikipedia.org This results in the existence of two stable enantiomers, designated as (+)- and (-)-isomers. wikipedia.org These enantiomers have been resolved, and their interaction with muscarinic receptor subtypes demonstrates remarkable stereoselectivity. nih.gov
Research has shown that only about 50% of a given sample of [3H]telenzepine binds with high affinity to muscarinic receptors in the rat cerebral cortex, which was an early indication of the presence of optical isomers. nih.gov The energy barrier for the inversion between the enantiomers is substantial, at 35 kcal/mol, leading to a very slow racemization process, even at elevated temperatures. nih.gov In neutral aqueous solution, the half-life for racemization is estimated to be on the order of 1000 years. wikipedia.org
The biological activity of telenzepine is predominantly associated with the (+)-isomer. wikipedia.org This isomer is approximately 500-fold more active at muscarinic receptors in the rat cerebral cortex than the (-)-isomer. wikipedia.orgnih.gov This dramatic difference in activity underscores the highly specific stereochemical requirements for potent ligand-receptor binding.
The stereoselectivity of telenzepine's enantiomers varies across different muscarinic receptor subtypes. The selectivity of the active (+)-isomer is considerably greater than that of the (-)-isomer. nih.gov Consequently, the stereoselectivity ratio between the enantiomers is highest for M1 receptors in the cerebral cortex (a 500-fold difference) and lower for cardiac M2 receptors (a 75-fold difference). nih.gov This highlights that the structural features dictating high-affinity binding are most pronounced in the interaction with the M1 receptor subtype.
Table 1: Stereoselective Affinity of Telenzepine Enantiomers for Muscarinic Receptor Subtypes
| Receptor Subtype | Tissue Source | Isomer | Affinity (Stereoselectivity Ratio) |
| M1 | Rat Cerebral Cortex | (+)-isomer | High (500) |
| M1 | Rat Cerebral Cortex | (-)-isomer | Low |
| M2 | Rat Heart | (+)-isomer | Moderate (75) |
| M2 | Rat Heart | (-)-isomer | Low |
Structure-Activity Relationships (SAR) Driving Receptor Selectivity and Potency
The structure-activity relationship (SAR) of telenzepine reveals key molecular features that govern its high affinity and selectivity for the M1 muscarinic receptor. Telenzepine is an analogue of pirenzepine (B46924) but demonstrates a 10-fold higher affinity for M1 receptors. nih.gov
The core thienobenzodiazepine structure is crucial for its antagonist activity. The unique three-dimensional arrangement of this tricyclic system, combined with the spatial orientation of the piperazinylacetyl side chain, dictates the interaction with the receptor's binding pocket. scbt.com The molecule's ability to engage in specific hydrogen bonding and hydrophobic interactions is thought to fine-tune receptor activation and stabilization of particular receptor conformations. scbt.com
Modifications to the piperazine ring have been explored to develop functionalized congeners of telenzepine. nih.gov For instance, the creation of an aminodecyl derivative, which provides a nucleophilic functional group for further modifications, has led to compounds with even higher affinity. nih.gov An (p-aminophenyl)acetyl derivative developed for photoaffinity labeling exhibited a Ki value of 0.29 nM at forebrain muscarinic receptors, which is a 16-fold higher affinity than telenzepine itself. nih.gov This indicates that extending the side chain with specific functional groups can enhance receptor binding.
The high selectivity of telenzepine for the M1 receptor over other subtypes is a critical aspect of its pharmacological profile. This selectivity is attributed to the specific fit of the molecule within the M1 receptor's binding site, which differs from the binding sites of M2, M3, M4, and M5 receptors. nih.govfrontiersin.org The atropisomeric nature of telenzepine is intrinsically linked to this selectivity, as the rigid and specific conformation of the active (+)-enantiomer is optimally suited for the M1 receptor. wikipedia.orgnih.gov
Muscarinic Receptor Binding Profile and Pharmacological Specificity
Affinity and Potency for M1 Muscarinic Acetylcholine (B1216132) Receptors (mAChR)
Telenzepine (B1681252) demonstrates a pronounced affinity and high potency for the M1 muscarinic acetylcholine receptor. probes-drugs.org Research indicates that it binds selectively to M1 receptors, leading to the inhibition of physiological processes mediated by this subtype, such as gastric acid secretion. Its affinity for M1 receptors is in the nanomolar range, with reported inhibition constant (K_i) values as low as 0.94 nM. probes-drugs.orgmedchemexpress.com This high affinity underlies its effectiveness as a selective M1 antagonist. probes-drugs.org Functional studies have confirmed its potency, showing it to be a more powerful inhibitor of gastric and salivary secretion compared to its predecessor, pirenzepine (B46924).
The selectivity of telenzepine for the M1 receptor becomes evident when compared to other muscarinic antagonists like pirenzepine and the non-selective antagonist atropine (B194438).
Versus Pirenzepine : Telenzepine is structurally related to pirenzepine but exhibits a significantly higher affinity and potency. semanticscholar.org Studies have shown that telenzepine has a 4-fold to 10-fold higher affinity for M1 receptors than pirenzepine. nih.govnih.gov This translates to greater potency in functional assays, where telenzepine is 5 to 9 times more potent than pirenzepine in inhibiting gastric acid secretion. nih.gov
Versus Atropine : While atropine is a potent muscarinic antagonist, it is non-selective and binds with high affinity to all muscarinic receptor subtypes. In contrast, telenzepine's binding is preferential for the M1 subtype. nih.govscite.ai At M1 receptors, telenzepine is often found to be equipotent with atropine. nih.govnih.gov However, unlike atropine, telenzepine does not significantly affect heart rate at therapeutic doses, which confirms its M1 selectivity over the M2 receptors that predominate in the heart. nih.gov
Table 1: Comparative Binding Affinities at M1 Muscarinic Receptors
| Compound | K_i (nM) | Comparative Potency Notes |
|---|---|---|
| Telenzepine | 0.94 probes-drugs.orgmedchemexpress.com | 4-10 times more potent than Pirenzepine; equipotent with Atropine at M1 sites. nih.govnih.govnih.gov |
| Pirenzepine | ~3.7-9.4 | The prototypical M1-selective antagonist, but with lower affinity than Telenzepine. nih.gov |
| Atropine | N/A | Non-selective antagonist, used as a benchmark for potency. nih.govnih.gov |
The tritiated form of telenzepine, [3H]Telenzepine, has proven to be an excellent radioligand for studying M1 receptors. nih.govscite.ai Its utility stems from its high potency, selectivity for the M1 subtype, and its hydrophilic nature. nih.gov Researchers have used [3H]Telenzepine in radioligand binding assays to label and quantify M1 receptors in various tissues, including calf brain cortex and superior cervical ganglia. nih.govscite.aid-nb.info
In these studies, [3H]Telenzepine shows high affinity for a single population of M1 receptors, with a dissociation constant (K_D) of approximately 1.12 nM in calf superior cervical ganglia. d-nb.info Its slow binding kinetics, even at physiological temperatures (37°C), are a notable characteristic. nih.gov These properties make it a valuable tool for accurately monitoring M1 receptor binding sites and determining the M1 affinities of other investigational drugs in competition experiments. nih.govd-nb.info
Ligand-Receptor Binding Kinetics
The interaction between telenzepine and the M1 receptor is not only defined by its high affinity but also by its distinct binding kinetics. These kinetic parameters, which describe the rates of association and dissociation, are crucial determinants of the drug's pharmacological activity and duration of action.
The rate at which a ligand binds to its receptor is the association rate constant (k_on), while the rate at which it detaches is the dissociation rate constant (k_off). derangedphysiology.com For telenzepine, a key feature is its remarkably slow dissociation from M1 receptors. d-nb.info
Kinetic experiments using [3H]Telenzepine in calf superior cervical ganglia have determined the following rate constants at 37°C: d-nb.info
Association rate constant (k_on) : 0.017 min⁻¹ nM⁻¹
Dissociation rate constant (k_off) : 0.017 min⁻¹
These values yield a kinetic K_D value (k_off / k_on) of 1.00 nM, which is consistent with the K_D value determined in equilibrium saturation experiments. d-nb.info The slow kinetics are a defining feature; for instance, the dissociation of telenzepine from M1 receptors is much slower than that of pirenzepine. scite.ai
Table 2: Kinetic Parameters of [3H]Telenzepine at M1 Receptors
| Parameter | Value | Tissue/Preparation |
|---|---|---|
| k_on | 0.017 min⁻¹ nM⁻¹ d-nb.info | Calf Superior Cervical Ganglia d-nb.info |
| k_off | 0.017 min⁻¹ d-nb.info | Calf Superior Cervical Ganglia d-nb.info |
| Dissociation Half-Life (t_1/2) | 35-41 minutes scite.aid-nb.info | Calf Brain Cortex / Superior Cervical Ganglia scite.aid-nb.info |
Ligand residence time (RT) refers to the duration a drug remains bound to its target receptor and is inversely proportional to the dissociation rate constant (RT = 1/k_off). ucsd.edu A long residence time can be a more significant predictor of in vivo efficacy than binding affinity alone, as it can lead to sustained pharmacological activity even when plasma concentrations of the drug are low. ibmc.msk.ru
Telenzepine is characterized by a long residence time at the M1 receptor due to its slow k_off. nih.govscite.ai The dissociation half-life (t_1/2) of telenzepine from M1 receptors has been measured to be approximately 35 to 41 minutes at 37°C. scite.aid-nb.info This is substantially longer than that of pirenzepine, which has a dissociation half-life of only about 2.3 to 8 minutes from rat forebrain M1 receptors. scite.ai This prolonged receptor occupancy is a key pharmacological attribute. scite.ai
The kinetic profile of telenzepine, particularly its slow dissociation rate and consequently long residence time, significantly influences its functional selectivity and duration of action. scite.aiibmc.msk.ru The slow reversibility of its binding means that once telenzepine occupies an M1 receptor, it continues to exert its antagonist effect for an extended period. nih.gov
This "kinetic selectivity" can be more pharmacologically important than simple affinity differences measured at equilibrium. ibmc.msk.ru A drug with a long residence time can provide sustained target engagement in vivo, leading to a prolonged duration of action. ucsd.edu The slow dissociation of telenzepine from M1 receptors is a key reason for its potent and sustained inhibition of receptor-mediated functions, such as gastric acid secretion, and contributes to its clinical efficacy. nih.govscite.ai
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| Telenzepine hydrochloride |
| Pirenzepine |
| Atropine |
| Acetylcholine |
| [3H]Telenzepine |
| [3H]Pirenzepine |
| Methoctramine (B27182) |
| Hexahydro-sila-difenidol |
| p-Fluoro-hexahydro-sila-difenidol |
| Trihexyphenidyl |
| Trihexyphenidyl methiodide |
| Hexahydro-difenidol |
| Hexbutinol |
| Hexbutinol methiodide |
Subtype Selectivity Analysis Beyond M1
While telenzepine is primarily known for its M1 selectivity, its interaction with other muscarinic receptor subtypes, particularly M2 and M3, is a critical area of pharmacological investigation. The degree of selectivity is often expressed as a ratio of its binding affinity for M1 receptors compared to other subtypes.
Telenzepine exhibits a lower affinity for M2 muscarinic receptors compared to its high affinity for M1 receptors. medchemexpress.com Studies have shown that telenzepine is approximately 20 times more selective for M1 receptors over M2 receptors. ersnet.org This selectivity is significant as M2 receptors are predominantly found in the heart, and their blockade can lead to undesirable cardiovascular effects. The relatively weak interaction of telenzepine with M2 receptors is supported by clinical observations where, at therapeutic doses for gastric acid suppression, no significant changes in heart rate were observed, indicating minimal blockade of cardiac M2 receptors. ersnet.orgnih.gov The binding affinity (Ki) of telenzepine for M2 mAChR has been reported to be 17.8 nM. medchemexpress.com
Table 1: Comparative Binding Affinities of Telenzepine for Muscarinic Receptor Subtypes
| Receptor Subtype | Binding Affinity (pA2/pKi) | Selectivity Ratio (vs. M1) | Reference |
|---|---|---|---|
| M1 | pA2: 8.86 | - | |
| M2 | Ki: 17.8 nM, pA2: 7.32 | ~20-fold lower than M1 | medchemexpress.comersnet.org |
| M3 | pA2: 7.77 | ~10-fold lower than M1 | ersnet.org |
Allosteric Modulation and Receptor State-Dependent Binding
Recent research has shed light on the more complex aspects of telenzepine's interaction with muscarinic receptors, including allosteric modulation and receptor state-dependent binding. These mechanisms go beyond simple competitive antagonism at the orthosteric binding site.
Furthermore, the binding of telenzepine can be influenced by the conformational state of the receptor. The interaction of telenzepine with the M1 receptor is characterized by a slow dissociation rate. nih.govnih.gov This slow off-rate has practical applications, as it has allowed for the development of fluorophore-labeled telenzepine derivatives to visualize and track M1 receptors in living cells. pnas.org The unique binding characteristics of telenzepine, including its ability to stabilize specific receptor conformations, contribute to its distinct pharmacological profile. scbt.com This state-dependent binding and allosteric modulation of receptor organization represent a more nuanced understanding of how telenzepine exerts its selective effects on the M1 muscarinic receptor.
Cellular and Subcellular Mechanisms of Action
Modulation of G Protein-Coupled Receptor (GPCR) Signaling Pathways
Telenzepine's primary mechanism of action involves its interaction with M1 muscarinic acetylcholine (B1216132) receptors, which are a type of G protein-coupled receptor (GPCR). scbt.comwikipedia.org These receptors are integral to a variety of cellular signaling cascades. nih.gov
Inhibition of Phospholipase C Activation
The M1 muscarinic receptor subtype is coupled to the Gq/11 protein. scbt.com Upon activation by its endogenous ligand, acetylcholine, the Gq/11 protein stimulates phospholipase C (PLC). scbt.comnih.gov Telenzepine (B1681252), as an antagonist, binds to the M1 receptor and prevents this activation, thereby inhibiting the subsequent activation of PLC. scbt.comnih.govnih.gov This inhibitory action is a cornerstone of its pharmacological effects.
Regulation of Inositol (B14025) Trisphosphate (IP3) and Diacylglycerol (DAG) Pathways
The activation of phospholipase C leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). nih.govresearchgate.netgeeksforgeeks.org By inhibiting PLC activation, telenzepine effectively downregulates the production of both IP3 and DAG. scbt.comnih.govnih.gov This disruption of the IP3/DAG signaling pathway is a direct consequence of its M1 receptor antagonism. geeksforgeeks.orgfiveable.me Studies have demonstrated that telenzepine can inhibit carbachol-induced IP accumulation in a concentration-dependent manner. researchgate.net
Effects on Intracellular Calcium Mobilization
A primary function of IP3 is to bind to its receptors on the endoplasmic reticulum, which triggers the release of stored calcium (Ca2+) into the cytoplasm. scbt.comnih.govgeeksforgeeks.org This increase in intracellular calcium concentration is a critical signaling event that mediates numerous cellular responses. By preventing the formation of IP3, telenzepine consequently inhibits this release of intracellular calcium. scbt.comresearchgate.net This effect has been observed in various cell types, including pancreatic acinar cells, where telenzepine potently affects agonist-induced Ca2+ signaling. physiology.org
Impact on Cholinergic Synaptic Transmission
Telenzepine's influence extends to the level of synaptic communication, where it modulates the effects of acetylcholine, a key neurotransmitter. ontosight.ai
Pre-synaptic and Post-synaptic Receptor Modulation
Telenzepine can act on both pre-synaptic and post-synaptic muscarinic receptors. frontiersin.org While M1 receptors are predominantly located post-synaptically, where they mediate the excitatory effects of acetylcholine, evidence also suggests the presence of muscarinic receptors on pre-synaptic terminals that can modulate neurotransmitter release. nih.govnih.govfrontiersin.org Research indicates that in some neuronal contexts, telenzepine's effects may involve non-specific actions at other muscarinic receptor subtypes on presynaptic terminals, thereby influencing glutamate (B1630785) release. nih.gov The blockade of postsynaptic M1 receptors by telenzepine inhibits the excitatory responses induced by muscarinic agonists. nih.govmedchemexpress.com
Effects on Excitatory and Inhibitory Postsynaptic Potentials
Electrophysiological studies have demonstrated that telenzepine can reduce the amplitude of both slow excitatory postsynaptic potentials (EPSPs) and slow inhibitory postsynaptic potentials (IPSPs). medchemexpress.comnih.gov The generation of slow EPSPs is often mediated by the activation of M1 muscarinic receptors. nih.gov By blocking these receptors, telenzepine effectively diminishes the strength of these excitatory signals. nih.govwilliams.edu For instance, in sympathetic ganglia, telenzepine has been shown to potently block the generation of the slow EPSP. nih.gov The effect on IPSPs is also significant, though the precise mechanisms are complex and may involve interactions with different receptor subtypes or indirect network effects. medchemexpress.comnih.govwilliams.edu
Influence on Neurotransmitter Release Mechanisms
Telenzepine hydrochloride, a selective M1 muscarinic acetylcholine receptor antagonist, exerts a nuanced influence on the release of various neurotransmitters. scbt.com Its primary mechanism of action involves blocking the M1 receptor, which in turn modulates the signaling pathways that control the release of key chemical messengers in both the central and peripheral nervous systems.
Acetylcholine Release Modulation
Telenzepine's interaction with M1 muscarinic acetylcholine receptors directly impacts cholinergic neurotransmission. scbt.com By acting as an antagonist, telenzepine blocks the binding of the endogenous neurotransmitter acetylcholine to M1 receptors. scbt.comncats.io This blockade alters the typical downstream signaling cascades initiated by M1 receptor activation. scbt.com
In the context of the gastrointestinal system, particularly in the stomach, M1 receptors are involved in the regulation of gastric acid secretion. nih.govfrontiersin.org Vagal nerve stimulation, a cholinergic process, normally activates these M1 receptors on paracrine cells, leading to the release of histamine (B1213489), which then stimulates acid secretion from parietal cells. nih.gov Telenzepine inhibits this electrically-stimulated, acetylcholine-driven acid secretion by blocking these M1 receptors. nih.gov
Research on rat pancreatic acinar cells has further elucidated the role of telenzepine-sensitive M1 receptors in secretion. physiology.org In this model, telenzepine potently inhibited carbachol-induced amylase secretion, demonstrating its ability to modulate acetylcholine-mediated responses. physiology.org The inhibitory concentration (IC50) for telenzepine in this system was found to be approximately 5 x 10-10 M for amylase secretion. physiology.org
Studies in the basolateral amygdala of the mouse brain have shown that cholinergic modulation of glutamatergic transmission is complex, involving different acetylcholine receptor subtypes. jneurosci.org While both nicotinic and muscarinic receptors are implicated, telenzepine, as an M1 antagonist, would specifically interfere with the muscarinic component of this regulation. jneurosci.org
| System | Effect of Telenzepine | Mechanism | Potency (IC50) |
| Mouse Isolated Stomach | Inhibition of acid secretion | Blockade of M1 receptors on paracrine cells, reducing histamine release nih.gov | Not specified |
| Rat Pancreatic Acinar Cells | Inhibition of amylase secretion | Blockade of M1 receptors on acinar cells physiology.org | ~5 x 10-10 M physiology.org |
GABA Release Modulation
The influence of telenzepine on the release of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, is less direct and primarily understood through the broader context of muscarinic receptor function.
In vivo microdialysis studies in the striatum of freely moving rats have investigated the muscarinic modulation of GABA release. nih.gov The nonselective muscarinic agonist pilocarpine (B147212) was found to decrease extracellular GABA overflow. nih.gov Conversely, the M1 antagonist pirenzepine (B46924), which is structurally and functionally similar to telenzepine, did not exert any significant effect on GABA levels at the concentrations tested. nih.gov This suggests that under baseline conditions, M1 receptors may not tonically regulate GABA release in the striatum. nih.gov
It is important to note that the interaction between the cholinergic and GABAergic systems is complex and can be region-specific. While direct modulation of GABA release by telenzepine has not been extensively documented, its action on M1 receptors could indirectly influence GABAergic neurons by altering the excitability of circuits in which these neurons are embedded.
Histamine Release Modulation (e.g., from Paracrine Cells)
A significant aspect of telenzepine's mechanism of action, particularly in the gastrointestinal tract, is its ability to modulate histamine release from enterochromaffin-like (ECL) cells, a type of paracrine cell.
In the stomach, the release of histamine from ECL cells is a critical step in the stimulation of gastric acid secretion. researchgate.net Acetylcholine, released from vagal nerve endings, stimulates M1 muscarinic receptors on these ECL cells, triggering the release of histamine. nih.govresearchgate.net Histamine then acts on H2 receptors on adjacent parietal cells to stimulate the secretion of hydrochloric acid. nih.govresearchgate.net
Telenzepine, by selectively blocking these M1 receptors on paracrine cells, inhibits this acetylcholine-induced histamine release. nih.govnih.gov This was demonstrated in studies using the isolated mouse stomach, where telenzepine effectively blocked acid secretion stimulated by both electrical field stimulation (mimicking vagal drive) and the muscarinic agonist McN-A-343. nih.govnih.gov The inhibitory effect of telenzepine on acid secretion was shown to be a result of its action on M1 receptors located on histamine-releasing paracrine cells. nih.govnih.gov
This mechanism is further supported by the observation that compound 48/80, which depletes histamine stores, and prenylamine, which prevents histamine release, both abolished the secretagogue effect of the muscarinic agonist. nih.gov
| Modulator | Effect on Histamine Release | Cell Type | Receptor Involved |
| Acetylcholine | Stimulation nih.govresearchgate.net | Enterochromaffin-like (ECL) cells nih.gov | M1 Muscarinic Receptor nih.gov |
| Telenzepine | Inhibition nih.govnih.gov | Enterochromaffin-like (ECL) cells nih.gov | M1 Muscarinic Receptor nih.gov |
Pharmacological Effects in Preclinical and in Vitro Biological Systems
Gastrointestinal System Research Models
Telenzepine's primary therapeutic potential lies in its ability to modulate gastric acid secretion, a key factor in peptic ulcer disease.
Gastric Acid Secretion Mechanisms in Isolated Organs and Animal Models
Telenzepine (B1681252) has demonstrated potent inhibitory effects on gastric acid secretion across a range of animal models and isolated organ preparations. nih.govnih.gov In conscious gastric fistula cats, telenzepine was found to be 3 to 10 times more potent than pirenzepine (B46924) in inhibiting acid secretion stimulated by bethanechol, pentagastrin, and dimaprit. sigmaaldrich.com Similarly, in the lumen-perfused stomach of anesthetized rats, telenzepine exhibited a more potent and longer-lasting inhibitory effect on bethanechol-induced acid secretion compared to pirenzepine. sigmaaldrich.com
Studies using the isolated mouse stomach have revealed that telenzepine inhibits electrically-stimulated acid secretion, a process mediated by acetylcholine (B1216132) and histamine (B1213489), through the blockade of M1 muscarinic receptors. nih.gov It is suggested that this action occurs at least in part on histamine-releasing paracrine cells. nih.gov Further investigations in various rat models, including the Ghosh-Schild rat (carbachol-stimulated), the chronic fistula rat (basal secretion), and the modified Shay rat, confirmed that intravenous telenzepine is more potent at inhibiting gastric acid secretion than pirenzepine, cimetidine, or ranitidine. nih.gov
In histamine H2 receptor-deficient mice, where the primary histamine-mediated pathway for acid secretion is absent, the M1 receptor antagonist telenzepine was still able to inhibit acid secretion. jci.org This finding suggests that cholinergic signaling can compensate for the lack of H2 receptor function in stimulating acid secretion. jci.org The mechanism of action is believed to involve the blockade of M1 receptors, which leads to a decrease in gastric acid secretion.
| Model | Stimulant | Effect of Telenzepine | Potency Comparison |
| Conscious Gastric Fistula Cat | Bethanechol, Pentagastrin, Dimaprit | Inhibition of acid secretion | 3-10 times more potent than pirenzepine |
| Anesthetized Rat (lumen-perfused stomach) | Bethanechol | Inhibition of acid secretion | More potent and longer-lasting than pirenzepine |
| Isolated Mouse Stomach | Electrical Stimulation (acetylcholine + histamine) | Inhibition of acid secretion | Blocks M1 receptors on paracrine cells |
| Ghosh-Schild Rat | Carbachol (B1668302) | Inhibition of acid secretion | More potent than pirenzepine, cimetidine, ranitidine |
| Chronic Fistula Rat | Basal Secretion | Inhibition of acid secretion | More potent than pirenzepine, cimetidine, ranitidine |
| Modified Shay Rat | - | Inhibition of acid secretion | More potent than pirenzepine, cimetidine, ranitidine |
| Histamine H2 Receptor-Deficient Mice | Basal Secretion | Inhibition of acid secretion | Demonstrates the role of cholinergic pathways |
Myenteric Ganglia Function in Guinea-Pig Small Intestine
In the myenteric ganglia of the guinea-pig small intestine, telenzepine has been investigated for its effects on neuronal electrical and synaptic behavior. nih.gov Intracellular recording studies have shown that telenzepine, at submicromolar concentrations (100 nM), abolishes responses to both muscarine (B1676868) and the muscarinic component of the acetylcholine response. medchemexpress.com The excitatory effect of muscarine at postsynaptic M1 receptors is dose-dependently inhibited by telenzepine at concentrations ranging from 0.1 to 1000 nM, with a threshold dose for antagonizing muscarinic depolarization in AH/type 2 neurons being in the range of 0.1-1 nM. medchemexpress.com
Importantly, telenzepine itself does not affect the resting membrane potential, input resistance, excitability, or antidromic potentials of myenteric neurons. nih.gov This indicates a specific antagonist action at muscarinic receptors without direct effects on fundamental neuronal properties. The research suggests that adult myenteric ganglia in culture are a valuable model for studying various aspects of enteric neurobiology, including neuropharmacology. nih.gov
Central and Peripheral Nervous System Investigations
The pharmacological actions of telenzepine extend beyond the gastrointestinal system to the central and peripheral nervous systems, primarily through its interaction with muscarinic receptors.
Muscarinic Receptor-Mediated Signaling in Juvenile Rat Hippocampus
Telenzepine has been utilized as a tool to study M1 muscarinic receptor-mediated signaling in the hippocampus of juvenile rats. sigmaaldrich.com The hippocampus contains a high density of muscarinic receptors, with M1, M2, and M4 being the most prevalent subtypes. frontiersin.org M1 receptors, in particular, are implicated in processes of learning and memory. Studies have shown that activation of M1 receptors in the basolateral amygdala (BLA), a region connected to the hippocampus, enhances the consolidation of fear memory. nih.gov While telenzepine is an antagonist, its use in these models helps to delineate the specific role of M1 receptor signaling pathways. For instance, research has demonstrated that M1 receptors, along with β2-adrenergic and D5-dopaminergic receptors, redundantly activate phospholipase C (PLC) in the BLA to regulate the consolidation of cued fear memory. nih.gov
Interaction with Muscarinic Receptors in Mammalian Sympathetic Ganglia
In mammalian sympathetic ganglia, telenzepine exhibits a high affinity for M1 muscarinic receptors. nih.gov Radioligand binding studies in rabbit superior cervical sympathetic ganglia have identified two muscarinic receptor sites, M1 and M2. nih.gov Telenzepine binds to these sites with high and moderate affinity, respectively. nih.gov
Electrophysiological experiments in these ganglia have shown that telenzepine effectively blocks the generation of the slow excitatory postsynaptic potential (s-EPSP) and the excitatory action of muscarine and the M1 receptor agonist McN-A-343, all of which are mediated by M1 receptors. nih.gov It also reduces the amplitude of the slow inhibitory postsynaptic potential (s-IPSP). nih.gov These findings confirm that telenzepine's actions in sympathetic ganglia are primarily through the blockade of M1-muscarinic receptors. nih.gov
| Ganglia Model | Receptor Subtype | Telenzepine Action | Functional Effect |
| Rabbit Superior Cervical Ganglia | M1 | High-affinity binding | Blockade of s-EPSP and muscarinic excitation |
| Rabbit Superior Cervical Ganglia | M2 | Moderate-affinity binding | - |
| Rat Superior Cervical Ganglia | M1 | Potent blockade | Antagonism of McN-A-343-induced facilitation of synaptic transmission |
Influence on Spinal Locomotor Rhythm in Neonatal Rats
Investigations into the role of cholinergic systems in spinal locomotion have utilized telenzepine to probe the involvement of muscarinic receptor subtypes. In the neonatal rat spinal cord, enhancing the efficacy of the propriospinal cholinergic system can generate well-coordinated locomotor activity. frontiersin.org Studies have shown that while telenzepine can block this induced locomotion, it does so only at high doses. frontiersin.org This suggests that the effect is likely not a specific action at the M1 receptor, but rather due to its affinity for M2 or M3 receptors at these higher concentrations. frontiersin.org The M2 receptor is found on cholinergic propriospinal cells and motoneurons. frontiersin.org Therefore, the action of telenzepine in this context is thought to be on cells involved in controlling the output of motoneurons, or on the motoneurons themselves, rather than directly on the central pattern generator (CPG) elements responsible for producing the locomotor rhythm. frontiersin.org
Exocrine Gland Function
Pancreatic Acinar Cell Secretion and Zymogen Processing
The exocrine pancreas is responsible for synthesizing and secreting digestive enzymes, a process primarily carried out by pancreatic acinar cells. kegg.jp These enzymes are stored in an inactive form as zymogens within zymogen granules. kegg.jpnih.gov Upon stimulation by secretagogues like acetylcholine (ACh), an intracellular calcium signal is generated, leading to the fusion of zymogen granules with the apical plasma membrane and the release of their contents. kegg.jp While some enzymes like amylase and lipase (B570770) are secreted in their active forms, digestive proteases are secreted as zymogens that are later activated in the small intestine. nih.gov
Cholinergic stimulation, acting through muscarinic acetylcholine receptors (mAChRs), is a key regulator of both enzyme secretion and the processing of zymogens within the acinar cells. physiology.orgpancreapedia.orgpancreapedia.org Studies on isolated rat pancreatic acini have shown that the cholinergic agonist carbachol induces both amylase secretion and the proteolytic conversion of zymogens. physiology.orgnih.gov Interestingly, the concentration of carbachol required for maximal zymogen processing is significantly higher than that needed for maximal amylase secretion. physiology.orgnih.gov
Telenzepine has been identified as a potent inhibitor of both carbachol-induced amylase secretion and zymogen processing in rat pancreatic acinar cells. physiology.orgnih.gov Its inhibitory effect on these two processes occurs at nanomolar and even picomolar concentrations, respectively. physiology.orgnih.gov The inhibitory action of telenzepine is specific to cholinergic stimulation, as it does not affect basal or cholecystokinin (B1591339) (CCK)-induced secretion. physiology.org Furthermore, pretreatment with telenzepine has been shown to block the carbachol-induced increase in intracellular calcium, a critical step in the secretory pathway. physiology.org
Distinct Muscarinic Antagonist Sensitivity Patterns in Pancreatic Acini
Research on isolated rat pancreatic acini has revealed a unique pattern of sensitivity to various muscarinic antagonists, highlighting the specific nature of the receptors involved in secretion and zymogen processing. physiology.orgnih.gov The order of potency for inhibiting these cholinergic responses is telenzepine >> 4-DAMP > pirenzepine. physiology.orgnih.gov
This finding was unexpected because telenzepine is traditionally classified as a selective M1 antagonist, while 4-DAMP (4-diphenylacetoxy-N-methyl-piperidine) is a known M3 antagonist. physiology.org In these studies, telenzepine was found to be over 1,000 times more potent than 4-DAMP in inhibiting carbachol-stimulated amylase secretion and zymogen conversion. physiology.org Pirenzepine, another M1 antagonist, and the M2 antagonist methoctramine (B27182) showed no significant inhibition at comparable concentrations. physiology.orgnih.gov This distinct pharmacological profile suggests the presence of a unique telenzepine-sensitive muscarinic receptor on rat pancreatic acinar cells. physiology.org Analysis of the acinar cells has revealed the expression of both m1 and m3 receptor subtypes, further complicating the precise identification of the receptor mediating these effects. physiology.orgnih.gov
Table 1: Inhibitory Potency of Muscarinic Antagonists on Pancreatic Acinar Cell Function
| Antagonist | Target Receptor Subtype (Traditional) | Effect on Amylase Secretion (IC50) | Effect on Zymogen Processing (IC50) | Relative Potency |
|---|---|---|---|---|
| Telenzepine | M1 | ~5 x 10-10 M physiology.orgnih.gov | ~1 x 10-11 M physiology.orgnih.gov | Very High |
| 4-DAMP | M3 | ~6 x 10-7 M physiology.orgnih.gov | ~1 x 10-8 M physiology.orgnih.gov | Moderate |
| Pirenzepine | M1 | No inhibition up to 1 x 10-5 M physiology.orgnih.gov | No inhibition up to 1 x 10-5 M physiology.orgnih.gov | Low |
| Methoctramine | M2 | No inhibition up to 1 x 10-5 M physiology.orgnih.gov | No inhibition up to 1 x 10-5 M physiology.orgnih.gov | Low |
Urinary Bladder Muscarinic Receptor Studies
The contraction of the detrusor muscle in the urinary bladder, which leads to voiding, is primarily mediated by the activation of parasympathetic muscarinic receptors. researchgate.net The control of bladder function involves a complex interplay of cholinergic, adrenergic, and other neurotransmitter systems. researchgate.net Within the cholinergic system, acetylcholine acts on muscarinic receptors located on the detrusor smooth muscle, pre-junctional nerve terminals, and the urothelium. researchgate.net While M3 receptors are the main drivers of detrusor muscle contraction, M2 receptors are more numerous. researchgate.net
Advanced Methodological Approaches in Telenzepine Hydrochloride Research
In Vitro Receptor Binding Assays
In vitro receptor binding assays are fundamental in characterizing the interaction of telenzepine (B1681252) with its molecular targets, primarily muscarinic acetylcholine (B1216132) receptors (mAChRs). These assays allow for the precise determination of the drug's affinity and selectivity for different receptor subtypes.
Saturation binding experiments are conducted to determine the density of a specific receptor (Bmax) in a given tissue and the equilibrium dissociation constant (Kd) of a radiolabeled ligand for that receptor. In the context of telenzepine research, tritiated telenzepine ([3H]telenzepine) has been developed and utilized as a potent and selective radioligand for M1 muscarinic receptor sites.
Studies using [3H]telenzepine on calf forebrain membranes, which are rich in M1 receptors, have demonstrated its high affinity. However, these experiments also revealed that the binding kinetics of [3H]telenzepine are exceptionally slow, even at a temperature of 37°C, which is a critical factor to consider when ensuring that the binding reaction has reached equilibrium. nih.gov The high affinity and selectivity of [3H]telenzepine make it a valuable tool for accurately quantifying M1 receptor density in various tissues. nih.gov
Competitive binding assays are employed to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled compound, such as telenzepine, by measuring its ability to compete with a radioligand for binding to a receptor. These assays have been crucial in establishing the selectivity profile of telenzepine across different muscarinic receptor subtypes.
Research using this method has consistently shown that telenzepine possesses a significantly higher affinity for the M1 muscarinic receptor subtype compared to other subtypes. For instance, in studies on rabbit superior cervical sympathetic ganglia, telenzepine displayed a Ki of 0.94 nM for M1 sites and 17.8 nM for M2 sites, demonstrating a nearly 19-fold selectivity for the M1 receptor. explorationpub.com This selectivity is considerably greater than that of pirenzepine (B46924), another well-known M1-selective antagonist. explorationpub.com
Further studies have examined the binding of telenzepine's enantiomers, revealing that the (+)-enantiomer is more potent and selective than the (-)-enantiomer. medchemexpress.com The enantiomeric potency ratio varies significantly depending on the receptor subtype, being approximately 400 for cortical M1 receptors and around 50 for cardiac M2 receptors, highlighting the stereospecificity of the interaction. medchemexpress.com
| Receptor Subtype | Tissue Source | Ki (nM) | Selectivity (M2/M1) | Reference |
| M1 mAChR | Rabbit Sympathetic Ganglia | 0.94 | ~19-fold | explorationpub.com |
| M2 mAChR | Rabbit Sympathetic Ganglia | 17.8 | - | explorationpub.com |
| M1 mAChR | Rat Forebrain | 0.94 | - | medchemexpress.com |
| M2 mAChR | Rat Heart | 17.8 | - | medchemexpress.com |
Functional Assays using Isolated Tissue Preparations (e.g., Guinea-Pig Ileum, Rat Stomach)
Functional assays on isolated tissues are critical for determining whether the binding of telenzepine to a receptor translates into a physiological response. These experiments measure the effect of the compound on tissue function, such as muscle contraction or acid secretion.
In the isolated gastric fundus of immature rats, telenzepine demonstrated competitive inhibition of bethanechol-induced acid secretion. The pA2 value, a measure of antagonist potency, was determined to be 7.96, which was significantly more potent than pirenzepine (pA2 of 6.81). revvity.com Similarly, in the mouse isolated stomach, telenzepine was shown to inhibit acid secretion stimulated by electrical fields, an effect attributed to the blockade of M1 receptors on histamine-releasing paracrine cells. nih.gov This suggests that telenzepine's antisecretory effect is mediated by preventing acetylcholine from stimulating histamine (B1213489) release, which in turn stimulates parietal cells to secrete acid. nih.gov
While the guinea-pig ileum is a classical preparation for studying muscarinic receptor function, specific functional data for telenzepine in this tissue is less detailed in the provided context. However, studies on the myenteric plexus of the guinea-pig small intestine, which is part of the ileum, have focused more on electrophysiological effects. nih.gov
Electrophysiological Techniques for Neuronal Circuit Analysis
Electrophysiological techniques, such as intracellular and extracellular recording, provide insight into how telenzepine modulates the electrical activity of neurons and synaptic transmission within neuronal circuits.
Studies in rabbit and rat superior cervical sympathetic ganglia have used these methods to demonstrate that telenzepine effectively blocks muscarinic receptor-mediated synaptic potentials. It was found to reduce the amplitude of the slow excitatory postsynaptic potential (sEPSP) with an ED50 of 38 nM. explorationpub.com This effect is consistent with the blockade of M1 receptors that mediate this slow excitatory response. explorationpub.com Telenzepine also inhibited the slow inhibitory postsynaptic potential (sIPSP), although with a lower potency (ED50 of 253 nM). medchemexpress.com
In the myenteric plexus of the guinea-pig small intestine, intracellular recordings showed that telenzepine is a potent antagonist of muscarinic slow synaptic excitation. nih.gov These findings from different neuronal preparations confirm that telenzepine's high affinity for M1 receptors translates into a potent functional blockade of M1-mediated neurotransmission. explorationpub.comnih.gov
| Electrophysiological Parameter | Neuronal Preparation | ED50 / EC50 (nM) | Reference |
| Slow Excitatory Postsynaptic Potential (sEPSP) | Rabbit/Rat Sympathetic Ganglia | 38 | explorationpub.com, medchemexpress.com |
| Slow Inhibitory Postsynaptic Potential (sIPSP) | Rabbit/Rat Sympathetic Ganglia | 253 | medchemexpress.com |
Molecular Biology Techniques for Receptor Subtype Expression (e.g., RT-PCR)
Molecular biology techniques are essential for identifying the specific receptor subtype transcripts present in a tissue, thereby providing a molecular basis for the pharmacological effects observed. Reverse Transcriptase Polymerase Chain Reaction (RT-PCR) is used to detect the presence of mRNA for specific receptor subtypes.
In studies of rat pancreatic acini, where telenzepine potently inhibits amylase secretion, RT-PCR was used to analyze the expression of muscarinic receptor subtypes. The analysis revealed the expression of both m1 and m3 receptor subtype mRNA. This molecular evidence, combined with the functional data showing high potency for telenzepine (an M1-selective antagonist), suggests that the physiological response in this tissue is mediated through one or both of these receptor subtypes, highlighting a distinct pharmacological profile.
Biochemical Assays for Signaling Pathway Analysis
Biochemical assays are used to investigate the intracellular signaling pathways that are modulated by telenzepine's interaction with muscarinic receptors. M1 and M3 muscarinic receptors typically couple to Gq/11 proteins, which activate phospholipase C (PLC), leading to the hydrolysis of phosphoinositides and subsequent mobilization of intracellular calcium.
As an antagonist, telenzepine is expected to block these agonist-induced signaling events. In rat pancreatic acinar cells, the functional effects of telenzepine, such as the inhibition of amylase secretion, are linked to its ability to block the carbachol-induced increase in intracellular calcium ([Ca2+]i). This confirms that telenzepine acts by directly blocking receptors on the acinar cells and interfering with the calcium signaling pathway that is crucial for the secretory response.
While specific studies detailing telenzepine's direct effects on phosphoinositide hydrolysis or cyclic AMP (cAMP) formation are not as prevalent, its action is inferred from its blockade of responses mediated by these pathways. For instance, the M1 receptor is known to stimulate phosphoinositide hydrolysis, and telenzepine's blockade of M1-mediated functions implies an inhibition of this biochemical cascade.
Development of Functionalized Congeners for Receptor Characterization and Affinity Chromatography
In the field of molecular pharmacology, the "functionalized congener" approach is a strategic method used to develop molecular probes for receptor studies. nih.govnih.gov This approach involves empirically identifying positions on a pharmacophore (the core active structure of a drug) where chemically functionalized chains can be attached without diminishing, and in some cases, even enhancing, receptor binding affinity. nih.gov These functionalized derivatives serve as versatile tools for affinity chromatography, fluorescent labeling, photoaffinity labeling, and other techniques crucial for receptor isolation and characterization. nih.govnih.gov
For telenzepine, a potent and M1-selective muscarinic antagonist, this strategy was employed by modifying its structure to create a series of high-affinity probes. nih.govnih.gov Drawing on previous successful work with the structurally similar compound pirenzepine, researchers identified the distal piperazinyl nitrogen as a suitable site for modification. nih.govnih.gov The core of this work was the synthesis of a long-chain alkylamino derivative, specifically by attaching a 10-aminodecyl group, creating a key intermediate known as telenzepine amine congener (TAC). nih.govnih.gov This derivative provides a nucleophilic functionality that serves as an anchor for coupling various reporter groups. nih.govnih.gov
The resulting TAC derivative retained high affinity for muscarinic receptors, although with some loss of selectivity. nih.gov Subsequent acylation of the terminal amine on the TAC intermediate with a variety of reporter groups led to the development of molecular probes with nanomolar affinity. nih.gov Many of the new congeners were found to be more potent inhibitors of [³H]-N-methylscopolamine binding in rat brain membranes than telenzepine itself. nih.gov
Detailed research findings highlight the success of this approach:
Photoaffinity Labels : A (p-aminophenyl)-acetyl derivative, known as PAPA-TAC, demonstrated the highest affinity, with a Kᵢ value of 0.29 nM at rat forebrain muscarinic receptors, which is a 16-fold higher affinity than the parent telenzepine compound. nih.govnih.gov Another derivative for photoaffinity labeling, the 4-azido-2-hydroxybenzoyl derivative (ASA-TAC), also displayed nanomolar affinity at these receptors. nih.gov
Biotin Conjugates : A biotin-conjugated derivative was developed which is particularly useful for avidin (B1170675) complexation studies. This conjugate displayed a Kᵢ value of 0.60 nM at m2-receptors and showed a 5-fold selectivity for these receptors over those in the forebrain. nih.govnih.gov
Ligands for Affinity Chromatography : The series of telenzepine derivatives includes congeners with chemically reactive chains, such as amines (e.g., TAC), phenols, and isothiocyanates. nih.gov These groups are suitable for anchoring the high-affinity ligands to a solid matrix, a critical step for the isolation of muscarinic receptors via affinity chromatography. nih.govthermofisher.com
Fluorescent Analogs : The synthesis also included fluorescent analogs that retain sufficient affinity to be explored for use in nonradioactive receptor assays. nih.gov
The high affinity of these functionalized congeners makes them exceptionally suitable for the detailed characterization of muscarinic receptors in a variety of advanced studies, including pharmacological and spectroscopic analyses, peptide mapping, and histochemical applications. nih.govnih.gov
Table 1: Affinity of Telenzepine and its Functionalized Congeners at Muscarinic Receptors
This table summarizes the binding affinities (Kᵢ values) of telenzepine and several of its key functionalized derivatives for muscarinic receptors in different tissues. The data illustrates how modifications to the parent compound can significantly alter binding potency and selectivity.
| Compound Name | Prosthetic Group/Modification | Receptor Source | Kᵢ (nM) | Intended Application |
| Telenzepine | (Parent Compound) | Rat Forebrain (m1) | 4.67 ± 0.53 | Reference |
| Rat Heart (m2) | 66.9 ± 32 | Reference | ||
| TAC | 10-Aminodecyl | Rat m1 (A9L cells) | 2.4 | Intermediate for probes |
| Rat Heart (m2) | 3.7 | Intermediate for probes | ||
| PAPA-TAC | (p-aminophenyl)-acetyl | Rat Forebrain (m1) | 0.29 | Photoaffinity Labeling |
| ASA-TAC | 4-azido-2-hydroxybenzoyl | Rat Forebrain (m1) | Nanomolar Affinity | Photoaffinity Labeling |
| Biotin Conjugate | Biotin | Rat Heart (m2) | 0.60 | Avidin Complexation |
Future Directions and Unexplored Avenues in Telenzepine Hydrochloride Research
Elucidation of Tissue-Specific Receptor Pharmacology and Downstream Signaling Divergence
A significant area for future investigation lies in understanding the tissue-specific pharmacology of Telenzepine (B1681252) hydrochloride. The sensitivity of a muscarinic receptor to an antagonist can vary between different tissues nih.gov. For instance, Telenzepine hydrochloride has shown a distinct and high sensitivity in rat pancreatic acinar cells, a tissue where both m1 and m3 muscarinic subtypes are expressed nih.gov. This distinct sensitivity pattern (telenzepine ≫ 4-DAMP > pirenzepine) in relation to amylase secretion suggests that the local receptor environment or the expression of specific receptor subtypes dictates the antagonist's effect nih.gov.
Further research should aim to elucidate why these tissue-specific differences exist. This involves a deeper characterization of the muscarinic receptor subtypes present in various tissues and how this compound interacts with them.
The downstream signaling effects of this compound also warrant more detailed investigation. It is known to reduce the amplitude of slow excitatory postsynaptic potentials (sEPSP) and slow inhibitory postsynaptic potentials (sIPSP) by blocking M1 receptors in sympathetic ganglia nih.govmedchemexpress.com. In pancreatic acinar cells, it inhibits cholinergically stimulated amylase secretion nih.gov. However, the full spectrum of signaling pathways modulated by this compound in different cell types remains to be fully mapped. Future studies could explore the impact on various G-protein coupling efficiencies, second messenger systems, and ion channel modulation to understand the divergence in functional outcomes observed in different tissues.
Table 1: Documented Tissue-Specific Effects of this compound
| Tissue/Cell Type | Receptor Subtypes Involved | Observed Effect |
|---|---|---|
| Rabbit Sympathetic Ganglia | M1, M2 | Reduction of slow excitatory and inhibitory postsynaptic potentials nih.govmedchemexpress.com |
| Rat Pancreatic Acinar Cells | m1, m3 | Inhibition of amylase secretion and zymogen processing nih.gov |
Application of Advanced Computational and Structural Biology Techniques (e.g., Molecular Docking, Molecular Dynamics Simulations)
The application of advanced computational techniques represents a significant, largely untapped avenue for this compound research. While early computer-assisted molecular modeling has been used to explore the interaction of Telenzepine congeners with a model of the rat m3 muscarinic receptor, these studies are dated nih.gov. The models coordinated the tricyclic and piperazine (B1678402) parts of the molecule with residues in the third and seventh helices of the receptor model nih.gov.
Modern computational methods offer the potential for a much more detailed understanding.
Molecular Docking: High-resolution crystal structures of muscarinic receptors are now available. Molecular docking studies could be performed to predict the precise binding orientation of both this compound atropisomers within the binding pockets of different muscarinic receptor subtypes. This would help to elucidate the structural basis for its M1 selectivity and the differential affinities of its isomers.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the Telenzepine-receptor complex over time. These simulations could reveal the stability of the interaction, key amino acid residues involved in maintaining the bound state, and conformational changes induced in the receptor upon binding. This would provide insights into the mechanics of antagonism and the structural determinants of its slow dissociation kinetics from M1 receptors nih.gov.
These computational approaches would generate testable hypotheses and guide the rational design of new, even more selective, and potent analogs.
Exploring this compound as a Tool for Understanding Muscarinic Receptor Plasticity in Preclinical Models
Given its high potency and selectivity for M1 receptors, this compound is an excellent pharmacological tool for probing the role of these receptors in neuronal function and plasticity. Studies have already utilized it to investigate synaptic behavior in myenteric neurons and sympathetic ganglia nih.govnih.gov. For example, it has been used to demonstrate that M1 receptor activation is responsible for facilitating synaptic transmission in rat sympathetic ganglia nih.gov.
Future preclinical research could expand on this by using this compound to explore:
The role of M1 receptors in long-term potentiation (LTP) and long-term depression (LTD), key cellular mechanisms of learning and memory.
Changes in M1 receptor expression and function in animal models of neurological and psychiatric disorders.
The potential for M1 receptor blockade to modulate neuroinflammation and neurogenesis.
By selectively blocking the M1 receptor, researchers can effectively isolate its contribution to complex physiological and pathophysiological processes, thereby enhancing our understanding of muscarinic receptor plasticity in the central and peripheral nervous systems.
Development of Novel Analogs Based on Refined SAR for Enhanced Research Specificity
Building on the known structure-activity relationship (SAR) of Telenzepine, there is a significant opportunity to develop novel analogs with enhanced properties for research purposes. Early work in this area has been successful, demonstrating that Telenzepine can be derivatized with long functionalized chains to create high-affinity molecular probes without losing significant potency nih.govnih.govnih.gov.
For example, an n-decylamino derivative was synthesized, which served as a scaffold for attaching various reporter groups nih.gov. This led to the creation of:
Photoaffinity labels: A (p-aminophenyl)-acetyl derivative was developed that had a 16-fold higher affinity than the parent Telenzepine molecule, designed for irreversibly binding to the receptor upon photoactivation nih.govnih.gov.
Fluorescent probes: Conjugates with fluorescent dyes like Cascade Blue were created to allow for nonradioactive receptor detection and characterization nih.gov.
Biotinylated analogs: These were developed for use in affinity chromatography and receptor isolation studies nih.govnih.gov.
Future work could focus on refining these analogs. By combining SAR data with insights from computational modeling (as described in 7.3), new derivatives could be designed with even greater receptor subtype selectivity or with novel functionalities. This could include the development of caged compounds that can be activated at specific times and locations with light, or analogs suitable for use in advanced imaging techniques like positron emission tomography (PET). Such tools would be invaluable for mapping the distribution and dynamics of M1 receptors in living systems with high precision.
Compound Reference Table
Q & A
Q. What is the mechanistic basis of Telenzepine hydrochloride’s selectivity for muscarinic M1 receptors?
this compound acts as a potent, selective antagonist of M1 muscarinic receptors (IC₅₀ = 0.94 nM), inhibiting gastric acid secretion and neuronal signaling pathways. Its structural analog, pirenzepine, has lower potency (3–10× less), as demonstrated in comparative in vitro and in vivo studies . Methodologically, receptor selectivity is confirmed via competitive binding assays using radiolabeled ligands (e.g., [³H]-pirenzepine displacement in rat hippocampus or urinary bladder tissues) .
Q. Which experimental models are optimal for studying Telenzepine’s pharmacological effects?
Common models include:
- In vitro : Isolated guinea-pig ileum for presynaptic M1 receptor modulation .
- In vivo : Gastric acid secretion assays in rats or dogs, where Telenzepine’s antisecretory effects are quantified via pH monitoring .
- Clinical : Double-blind, placebo-controlled trials in humans for conditions like COPD, though oral administration may limit efficacy due to bioavailability .
Advanced Research Questions
Q. How can researchers reconcile contradictions in Telenzepine’s efficacy across disease models (e.g., COPD vs. gastric ulcers)?
Discrepancies arise from differences in administration routes, receptor distribution, and disease pathophysiology. For example, oral Telenzepine (3 mg/day) failed to improve FEV₁ in COPD patients, likely due to poor lung tissue penetration, whereas its antisecretory effects in gastric models occur via direct mucosal M1 antagonism . To address contradictions, researchers should:
- Compare pharmacokinetic profiles (e.g., plasma vs. tissue concentrations).
- Use localized delivery methods (e.g., inhalation for COPD) .
Q. What methodological considerations are critical for studying Telenzepine’s interactions with other signaling pathways (e.g., GRP-mediated pathways)?
Co-administration studies require rigorous controls to isolate M1-specific effects. For example:
- Use selective agonists (e.g., McN-A-343 for M1) and antagonists (e.g., RC-3095 for GRP) to differentiate pathway contributions .
- Employ dose-response curves to identify non-linear interactions .
Q. How should researchers optimize statistical analyses for Telenzepine trials with small sample sizes (e.g., n=21 in COPD studies)?
- Use non-parametric tests (e.g., Mann-Whitney U) for skewed data.
- Apply repeated-measures ANOVA for cross-over trials to account for intra-subject variability .
- Report effect sizes and confidence intervals to enhance interpretability .
Q. What protocols validate Telenzepine’s receptor selectivity in complex biological systems?
- Step 1 : Perform binding assays against M1–M5 subtypes using transfected cell lines.
- Step 2 : Validate functional antagonism via calcium flux or cAMP assays (M1-specific pathways).
- Step 3 : Cross-check with pan-muscarinic antagonists (e.g., atropine) to confirm specificity .
Q. How do Telenzepine’s pharmacokinetic properties influence experimental design in chronic vs. acute studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
